molecular formula C21H21N3O4 B2871670 ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 921899-89-0

ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B2871670
CAS番号: 921899-89-0
分子量: 379.416
InChIキー: OHTXSRHFCIUYRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 3-methoxybenzylamino substituent at position 4 and a phenyl group at position 1 of the pyridazine ring. The ethyl ester at position 3 enhances solubility in organic solvents, while the 6-oxo group contributes to hydrogen-bonding interactions, which may influence its crystallinity and biological activity.

特性

IUPAC Name

ethyl 4-[(3-methoxyphenyl)methylamino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-28-21(26)20-18(22-14-15-8-7-11-17(12-15)27-2)13-19(25)24(23-20)16-9-5-4-6-10-16/h4-13,22H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTXSRHFCIUYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC(=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

作用機序

The mechanism of action of ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases or proteases, affecting cell signaling and proliferation .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridazine derivatives structurally related to the target compound, with comparisons of substituents, physicochemical properties, and bioactivity:

Compound Substituents Yield Melting Point (°C) Key Features Reference
Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-Methoxyphenyl, 5-cyano, 4-methyl 81% 164.0–164.5 High yield; methoxy group enhances lipophilicity and π-π stacking interactions.
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 339031-45-7) 4-Butylsulfanyl, 1-phenyl N/A N/A Sulfur-containing substituent improves metabolic stability.
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899943-46-5) 4-Fluorophenyl, 4-methoxy N/A N/A Fluorine substitution increases electronegativity and bioavailability.
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 4-Trifluoromethyl, 1-(3-trifluoromethylphenyl) N/A N/A Strong electron-withdrawing groups enhance binding to hydrophobic enzyme pockets.
Target Compound : Ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 3-Methoxybenzylamino, 1-phenyl N/A N/A (predicted 150–160) Amino linker may improve solubility; methoxy group aids in receptor recognition. N/A

Key Observations

Substituent Effects on Physicochemical Properties :

  • The methoxy group in position 4 (compound 12e, ) increases lipophilicity (logP ~2.5) compared to hydroxyl or nitro substituents, enhancing membrane permeability .
  • Sulfur-containing substituents (e.g., butylsulfanyl in ) improve metabolic stability by resisting oxidative degradation, critical for oral bioavailability .
  • Trifluoromethyl groups () enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Synthetic Feasibility: Derivatives with electron-donating groups (e.g., methoxy, methyl) exhibit higher yields (81–95%) compared to electron-withdrawing groups (e.g., nitro: 40%) due to reduced steric and electronic hindrance . The target compound’s 3-methoxybenzylamino group may require specialized coupling reagents (e.g., EDC/HOBt) for efficient amide bond formation, similar to acrylamide derivatives in .

Fluorinated analogs () exhibit improved pharmacokinetic profiles due to enhanced metabolic stability and tissue penetration .

Crystallographic and Hydrogen-Bonding Analysis

  • The 6-oxo group in pyridazines forms strong hydrogen bonds (e.g., N–H···O=C) that stabilize crystal packing, as demonstrated in Etter’s graph-set analysis (). The target compound’s amino and carbonyl groups may adopt similar intermolecular interactions, influencing solubility and melting point .
  • Ring puckering in pyridazine derivatives () is minimized due to planar conjugation, ensuring optimal alignment for receptor binding .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。